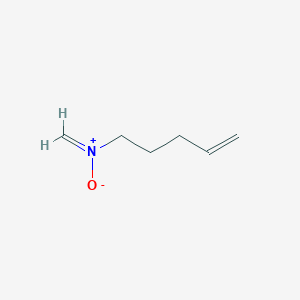
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a fluorinated heterocyclic compound. It is known for its unique structural features, which include a trifluoromethyl group and a quinoline core. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The substituted aniline undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline core.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting cellular processes. The exact pathways and targets depend on the specific application and require further investigation.
類似化合物との比較
Similar Compounds
- Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- 6,7,8-Trifluoro-1,4-dihydrogen-4-oxo-quinoline-3-carboxylate ethyl ester
Uniqueness
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
114610-15-0 |
|---|---|
分子式 |
C11H7F3N2O3 |
分子量 |
272.18 g/mol |
IUPAC名 |
ethyl 6,7,8-trifluoro-4-oxo-1H-cinnoline-3-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3/c1-2-19-11(18)9-10(17)4-3-5(12)6(13)7(14)8(4)15-16-9/h3H,2H2,1H3,(H,15,17) |
InChIキー |
GYNMRDSSVLAUJL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNC2=C(C(=C(C=C2C1=O)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



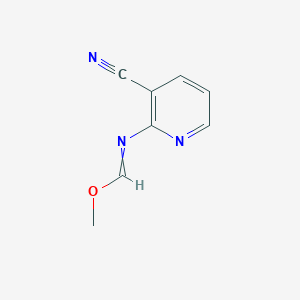
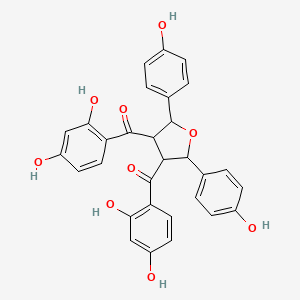
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)

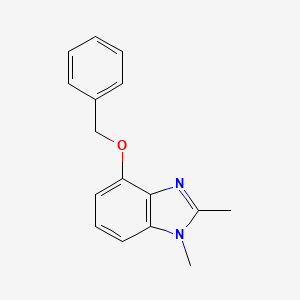
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)

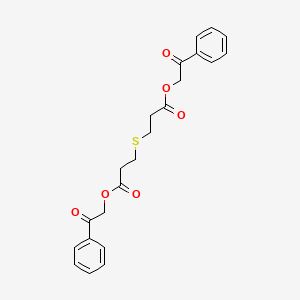
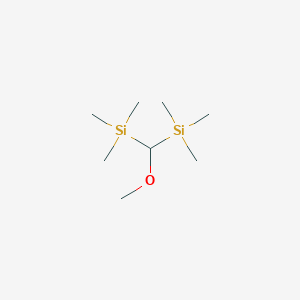
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
